molecular formula C9H11N3 B13591612 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

Cat. No.: B13591612
M. Wt: 161.20 g/mol
InChI Key: PLTPHXQAEUTLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve optimizing these reactions for scale, ensuring cost-effectiveness and purity of the final product.

Chemical Reactions Analysis

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with molecular targets such as the FGFR. By binding to the receptor’s active site, the compound inhibits its activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .

Biological Activity

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a unique heterocyclic compound, has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its interactions with various biological targets, particularly fibroblast growth factor receptors (FGFRs), and its implications in cancer therapy.

Chemical Structure and Properties

The compound features a pyrrole ring fused to a pyridine ring, characterized by an ethylamine side chain. This structural configuration is pivotal for its biological activity, allowing it to interact selectively with specific receptors.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

This compound has been identified as a potent inhibitor of FGFRs, which are critical mediators in cell proliferation and differentiation pathways. The compound exhibits significant inhibitory activity against FGFR1, with an IC50 value of approximately 1.9 μM, indicating its potential as an anticancer agent .

Table 1: FGFR Inhibition Data

CompoundFGFR TargetIC50 Value (μM)
This compoundFGFR11.9
Compound 4hFGFR17
Compound 4hFGFR29
Compound 4hFGFR325
Compound 4hFGFR4712

The specificity of this compound for FGFRs suggests that it may lead to fewer side effects compared to less selective inhibitors .

Induction of Apoptosis

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 lung cancer cells. The mechanism involves the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptotic pathways .

Case Study: Apoptosis in A549 Cells

A study evaluating the effects of this compound on A549 cells revealed:

  • Cell Cycle Arrest : Significant G2/M phase arrest.
  • Apoptotic Induction : Enhanced apoptotic markers were observed post-treatment.
  • Migration Inhibition : The compound also inhibited cell migration and invasion capabilities.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of derivatives of this compound has shown that modifications at specific positions can enhance biological activity. For instance, substituents at the 5-position have been explored to improve binding affinity and selectivity towards FGFRs .

Table 2: Structure-Activity Relationships

DerivativeModificationBiological Activity
Compound 4hm-Methoxyphenyl fragment alterationIncreased FGFR inhibition
Various derivativesSubstitutions at the 5-positionEnhanced ligand efficiency

Therapeutic Applications

Given its ability to inhibit key signaling pathways involved in cancer progression, this compound is being investigated as a lead compound for developing new anticancer therapies. Its interactions with other cellular receptors and enzymes are also under exploration to broaden its therapeutic applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)8-5-12-9-7(8)3-2-4-11-9/h2-6H,10H2,1H3,(H,11,12)

InChI Key

PLTPHXQAEUTLRL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.